对苯二甲酸二乙酯

概述

描述

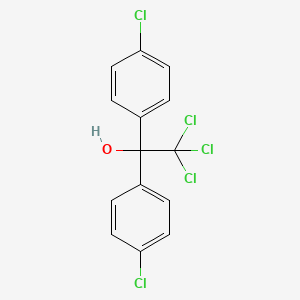

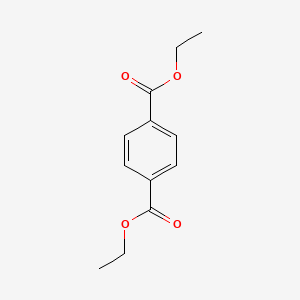

Diethyl terephthalate is an organic compound with the chemical formula C12H14O4. It is a diester formed from terephthalic acid and ethanol. This compound is primarily used as an intermediate in the production of polyethylene terephthalate, a widely used plastic. Diethyl terephthalate is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents.

科学研究应用

Diethyl terephthalate has numerous applications in scientific research and industry:

Chemistry: It is used as a precursor in the synthesis of various polymers, particularly polyethylene terephthalate, which is widely used in the production of plastic bottles and fibers.

Biology: Diethyl terephthalate is studied for its biodegradation properties, particularly its breakdown by microbial enzymes, which is important for environmental sustainability.

Medicine: Research is ongoing into the potential use of diethyl terephthalate derivatives in drug delivery systems due to their biocompatibility and degradability.

Industry: It is used in the production of coatings, adhesives, and plasticizers, contributing to the manufacture of a wide range of consumer products.

作用机制

Target of Action

Diethyl terephthalate (DET) is a phthalate ester that primarily targets various microorganisms in the environment . These microorganisms, such as the strain Delftia sp. WL-3, are capable of degrading DET .

Mode of Action

The mode of action of DET involves its interaction with these microorganisms. DET is transformed into various intermediates through biochemical processes facilitated by these microorganisms . The transformation of DET is a crucial step in its biodegradation process .

Biochemical Pathways

The biochemical pathway of DET degradation begins with its transformation into terephthalic acid (TPA) through the hydrolysis of two ester bonds . This is followed by the conversion of TPA into protocatechuic acid (PCA), which is then further mineralized . This pathway is facilitated by the enzymatic actions of the microorganisms .

Pharmacokinetics

The pharmacokinetics of DET, including its absorption, distribution, metabolism, and excretion (ADME) properties, are largely influenced by its physical and chemical properties . DET is more dense than water and insoluble in water, which affects its bioavailability . It is also soluble in most organic solvents, which influences its distribution and metabolism .

Result of Action

The result of DET’s action is its complete mineralization by microorganisms, such as Delftia sp. WL-3 . This leads to the formation of cracks on the surface of polyethylene terephthalate (PET) film, indicating the degradation of DET .

Action Environment

The action of DET is influenced by various environmental factors. For instance, the rate of DET degradation can be stable under a wide range of pH values and temperatures . Additionally, the presence of other contaminants in the soil, such as methanol, can provide an alternative pathway for DET biodegradation . The environmental fate, transport, and degradation of DET under natural conditions are highly dependent on its physical and chemical properties .

生化分析

Biochemical Properties

Diethyl terephthalate plays a role in various biochemical reactions, particularly in the context of its biodegradation. It interacts with enzymes such as esterases, which catalyze the hydrolysis of diethyl terephthalate into terephthalic acid and ethanol. This interaction is crucial for the breakdown and assimilation of the compound by microorganisms . Additionally, diethyl terephthalate can interact with proteins involved in cellular metabolism, influencing the metabolic pathways it participates in.

Cellular Effects

The effects of diethyl terephthalate on cells and cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to diethyl terephthalate can lead to the activation of stress response pathways and alterations in the expression of genes related to detoxification and metabolism . These changes can impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, diethyl terephthalate exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, diethyl terephthalate can inhibit certain enzymes involved in lipid metabolism, thereby affecting lipid homeostasis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl terephthalate can change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and pH. Over time, diethyl terephthalate can degrade into terephthalic acid and ethanol, which may have different effects on cellular functions . Long-term exposure to diethyl terephthalate has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its temporal effects in experimental studies.

Dosage Effects in Animal Models

The effects of diethyl terephthalate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of diethyl terephthalate can cause liver toxicity and disrupt metabolic processes in animal models . These findings underscore the need for careful consideration of dosage when evaluating the compound’s effects in vivo.

Metabolic Pathways

Diethyl terephthalate is involved in several metabolic pathways, primarily related to its biodegradation. The compound is hydrolyzed by esterases to produce terephthalic acid and ethanol, which are further metabolized by microorganisms . This biodegradation process is essential for the removal of diethyl terephthalate from the environment and its assimilation into microbial metabolic networks.

Transport and Distribution

Within cells and tissues, diethyl terephthalate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues is influenced by factors such as its solubility and affinity for specific cellular components. Understanding these transport and distribution mechanisms is crucial for assessing the compound’s bioavailability and potential effects.

Subcellular Localization

The subcellular localization of diethyl terephthalate can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, diethyl terephthalate may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. These interactions can influence the compound’s overall impact on cellular functions.

准备方法

Synthetic Routes and Reaction Conditions: Diethyl terephthalate is synthesized through the esterification of terephthalic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

C6H4(CO2H)2+2C2H5OH→C6H4(CO2C2H5)2+2H2O

This reaction is carried out under reflux conditions to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester.

Industrial Production Methods: In industrial settings, diethyl terephthalate is produced by the direct esterification of terephthalic acid with ethanol. The process involves heating the reactants in the presence of an acid catalyst and continuously removing the water formed to shift the equilibrium towards the ester product. The crude product is then purified by distillation to obtain high-purity diethyl terephthalate.

化学反应分析

Types of Reactions: Diethyl terephthalate undergoes various chemical reactions, including hydrolysis, transesterification, and polymerization.

Hydrolysis: Diethyl terephthalate can be hydrolyzed to terephthalic acid and ethanol in the presence of a strong acid or base.

C6H4(CO2C2H5)2+2H2O→C6H4(CO2H)2+2C2H5OH

Transesterification: This reaction involves the exchange of the ethyl groups with other alcohols, leading to the formation of different esters.

C6H4(CO2C2H5)2+2R′OH→C6H4(CO2R′)2+2C2H5OH

Polymerization: Diethyl terephthalate is a key monomer in the production of polyethylene terephthalate through polycondensation with ethylene glycol.

nC6H4(CO2C2H5)2+nHOCH2CH2OH→[C6H4(CO2CH2CH2O)]n+2nC2H5OH

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Transesterification: Various alcohols (e.g., methanol, butanol) in the presence of a catalyst (e.g., sodium methoxide).

Polymerization: Ethylene glycol under high temperature and vacuum conditions.

Major Products:

Hydrolysis: Terephthalic acid and ethanol.

Transesterification: Different esters of terephthalic acid and ethanol.

Polymerization: Polyethylene terephthalate and ethanol.

相似化合物的比较

Dimethyl terephthalate: Another diester of terephthalic acid, formed with methanol instead of ethanol. It is also used in the production of polyethylene terephthalate.

Bis(2-ethylhexyl) terephthalate: A plasticizer used to impart flexibility to polyvinyl chloride and other polymers.

Polyethylene terephthalate: The polymer formed from diethyl terephthalate and ethylene glycol, widely used in packaging and textiles.

Uniqueness: Diethyl terephthalate is unique due to its specific use in the production of polyethylene terephthalate, which has superior mechanical properties and chemical resistance compared to other polyesters. Its biodegradability also makes it an attractive option for sustainable materials research.

属性

IUPAC Name |

diethyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHPYYWNBVMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060909 | |

| Record name | Diethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-09-9 | |

| Record name | Diethyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL TEREPHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N97X85L3CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diethyl terephthalate?

A1: Diethyl terephthalate has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. []

Q2: What spectroscopic techniques are used to characterize DET?

A2: Researchers utilize various techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), to characterize DET. [, , , , , ]

Q3: What is the crystal structure of DET?

A3: DET crystallizes in a monoclinic system with the space group P21/n. The molecule is planar, except for the terminal CH3 groups. []

Q4: Can DET be used as a phase change material?

A5: Recent research investigates the potential of upcycled DET from PET plastics for applications as phase change materials in energy harvesting. []

Q5: What is the role of DET in the synthesis of poly(ethylene terephthalate)?

A6: DET serves as a precursor to terephthalic acid, a key monomer in PET production. DET can be produced from biomass-derived muconic acid through a two-step process involving Diels-Alder reaction and dehydrogenation. This bio-based route offers a sustainable alternative to conventional PET synthesis from fossil fuels. [, , ]

Q6: How do titanium catalysts facilitate the polycondensation reaction of DET?

A7: Density Functional Theory (DFT) studies reveal that titanium alkoxides, such as Ti(OEt)4, act as effective catalysts in the polycondensation of DET. The catalytic activity stems from the coordination of the carboxy oxygen of DET to the titanium center, facilitating the reaction and lowering the energy barrier. []

Q7: Can microorganisms degrade DET?

A8: Yes, certain bacterial species, like Comamonas testosteroni and Delftia sp. WL-3, exhibit the ability to degrade DET. These bacteria utilize DET as a sole carbon source for growth, breaking it down into simpler compounds. [, , , ]

Q8: What are the environmental concerns associated with DET and PET?

A9: The widespread use of PET leads to significant environmental pollution due to its slow degradation rate. DET, being a precursor to PET and a potential migrant from PET products, also raises ecological concerns. Research focuses on mitigating these impacts through biodegradation and recycling initiatives. [, , , ]

Q9: How is DET analyzed in different matrices?

A10: Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), electrospray ionization mass spectrometry (ESI-MS), reverse-phase high-pressure liquid chromatography (HPLC), and ion mobility spectrometry (IMS) are employed to detect and quantify DET in various matrices, including environmental samples and food simulants. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。